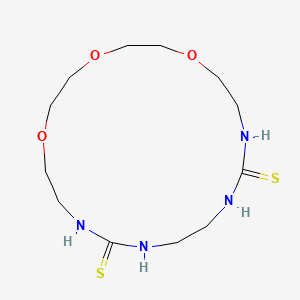
1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione is a macrocyclic compound with the molecular formula C12H24N4O3S2. This compound is known for its unique structure, which includes multiple oxygen and nitrogen atoms within a large ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylene glycol with a suitable diamine and a sulfur-containing reagent. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; conditions depend on the specific substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
科学研究应用
1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
作用机制
The mechanism of action of 1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione involves its ability to form stable complexes with metal ions. This chelation process can influence various biochemical pathways and molecular targets. The compound’s structure allows it to interact with specific enzymes and receptors, potentially modulating their activity .
相似化合物的比较
Similar Compounds
1,4,10-Trioxa-7,13-diaza-cyclopentadecane: Another macrocyclic compound with similar chelating properties.
4,7,10-Trioxa-1,13-tridecanediamine: Known for its use in surface passivation and as a ligand in coordination chemistry
Uniqueness
1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms, which provide distinct chelating properties and reactivity compared to other similar compounds .
属性
分子式 |
C12H24N4O3S2 |
|---|---|
分子量 |
336.5 g/mol |
IUPAC 名称 |
1,14,17-trioxa-4,6,9,11-tetrazacyclononadecane-5,10-dithione |
InChI |
InChI=1S/C12H24N4O3S2/c20-11-13-1-2-14-12(21)16-4-6-18-8-10-19-9-7-17-5-3-15-11/h1-10H2,(H2,13,15,20)(H2,14,16,21) |
InChI 键 |
NILMNZIFWCIRIE-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=S)NCCOCCOCCOCCNC(=S)N1 |
溶解度 |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide](/img/structure/B11706557.png)
![1-methyl-4-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B11706559.png)

![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11706581.png)
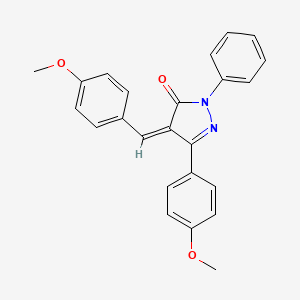
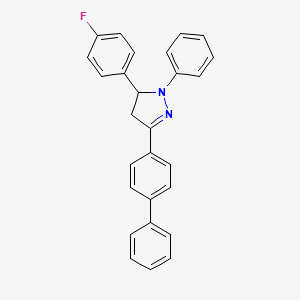
![N'-{[1,1'-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide](/img/structure/B11706595.png)
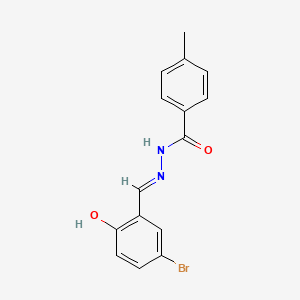
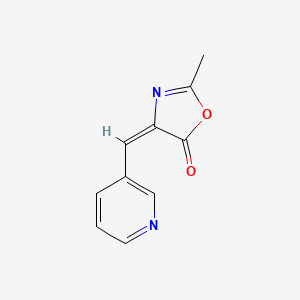

![3-[(E)-hydrazinylidenemethyl]naphthalen-2-ol](/img/structure/B11706612.png)
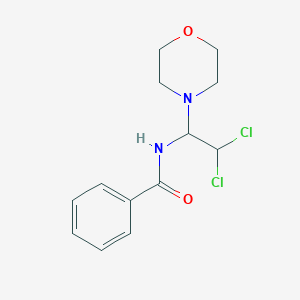
![4-{5-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11706623.png)

